tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
Tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental and Health Impacts of Similar Compounds
Synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl-based compounds, have been widely used to extend the shelf life of various products. Their environmental occurrence, human exposure, and potential toxicity are of growing concern. Studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and carcinogenic effects. The transformation products of these compounds may exhibit more severe toxicity than the parent compounds, indicating the necessity for future research to focus on novel SPAs with reduced environmental impact and toxicity (Liu & Mabury, 2020).
Biological Activities of Naphthyridine Derivatives
1,8-Naphthyridine derivatives, which share a similar naphthyridine core with the compound , have demonstrated a range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The potential of these compounds in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression highlights the versatility of naphthyridine scaffolds in therapeutic research (Madaan et al., 2015).
Environmental Degradation and Purification Methods
The environmental persistence and degradation of compounds such as methyl tert-butyl ether (MTBE) reveal the challenges in managing the environmental impact of tert-butyl-based compounds. Advanced oxidation processes and membrane technologies for the purification and degradation of these substances have been explored. Studies on the decomposition of MTBE, for example, indicate the feasibility of using radio frequency plasma reactors for environmental remediation, suggesting potential avenues for addressing the environmental presence of similar tert-butyl compounds (Hsieh et al., 2011).
Synthesis and Catalysis
Research into the synthetic pathways and catalytic applications of tert-butyl-based compounds informs their utility in chemical synthesis. For instance, the selective catalytic reduction of aromatic nitro compounds to aromatic amines using CO has been reviewed, highlighting the role of tert-butyl groups in facilitating these transformations. This research underpins the development of novel synthetic methods with potential applications in pharmaceuticals and materials science (Tafesh & Weiguny, 1996).
Properties
IUPAC Name |
tert-butyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-5-4-11-9(8-15)6-10(7-14-11)16(18)19/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXRZQTDKBQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448954 | |
Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355818-98-3 | |
Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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